REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9].[C:10](O)(=[O:13])[CH2:11][CH3:12]>FC(F)(F)S(O)(=O)=O>[Cl:1][C:2]1[CH:7]=[C:6]([C:10](=[O:13])[CH2:11][CH3:12])[CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9]
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Name
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|
Quantity
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10.1 g
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Type
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reactant
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Smiles
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ClC1=C(C(=CC=C1)Cl)O
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Name
|
|
Quantity
|
3.34 mL
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Type
|
reactant
|
Smiles
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C(CC)(=O)O
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Name
|
|
Quantity
|
50 g
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Type
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solvent
|
Smiles
|
FC(S(=O)(=O)O)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to ambient temperature
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Type
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ADDITION
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Details
|
poured onto ice
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Type
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EXTRACTION
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Details
|
extracted with chloroform (3×)
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Type
|
WASH
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Details
|
The combined organic layer was washed with aqueous bicarbonate and brine
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Type
|
CUSTOM
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Details
|
dried
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)C(CC)=O)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |